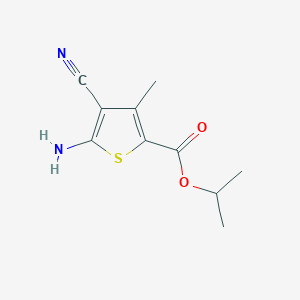

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

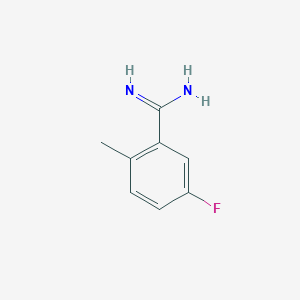

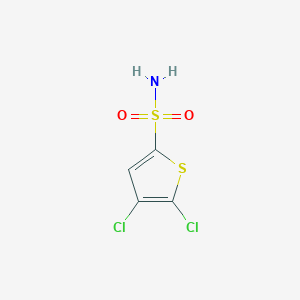

“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a derivative of pyrazole, an organic compound widely used in medicinal chemistry. It has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol. It is also known as “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” with an empirical formula of C7H15Cl2N3O3 and a molecular weight of 260.12 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid”, often involves reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization .Molecular Structure Analysis

The molecular structure of “(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” can be represented by the SMILES stringO.Cl.Cl.Cc1nn(CC(O)=O)c(C)c1N . The InChI code is 1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2 . Physical And Chemical Properties Analysis

“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a solid . It has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol.Scientific Research Applications

Coordination Chemistry

In coordination chemistry, derivatives of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid have been explored for their ability to selectively coordinate with metal ions. For instance, cobalt(II) and copper(II) complexes with ligands derived from this compound have been synthesized, demonstrating their utility in forming compounds with specific geometries and potential catalytic or material applications (Hadda et al., 2007).

Synthesis of Novel Compounds

The compound has been utilized as a precursor in the synthesis of diverse organometallic and heterocyclic compounds. For example, reactions involving (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives have led to the creation of dimeric bis[dicarboxylatotetraorganodistannoxanes], which were characterized for their potential bioassay applications, indicating the broad utility of this compound in developing new materials with biological relevance (Wen et al., 2005).

Development of Bioactive Molecules

Furthermore, the structural modification and characterization of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives have been a focus of research aiming at the discovery of new bioactive molecules. Studies have synthesized and evaluated the biological activities of these derivatives, showing their potential as antimicrobial, anticancer, and anti-inflammatory agents. This demonstrates the compound's applicability in medicinal chemistry and drug discovery processes (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

properties

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3,8H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPJNBBUGOGDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323101 |

Source

|

| Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid | |

CAS RN |

956354-80-6 |

Source

|

| Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)